BenchChemオンラインストアへようこそ!

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Kinase inhibition Transporter inhibition Structure-activity relationship

N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (CAS 921995-31-5) is a thiazole‑benzenesulfonamide hybrid that belongs to a broader chemotype under active patent investigation for kinase‑mediated and other therapeutic targets. The molecule combines a seven‑membered azepane heterocycle, a central aminothiazole linker, and a para‑methoxybenzenesulfonamide moiety, yielding a compact lead‑like scaffold (MW 409.5, clogP 2.25, TPSA 82.7 Ų).

Molecular Formula C18H23N3O4S2
Molecular Weight 409.52
CAS No. 921995-31-5
Cat. No. B2782344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
CAS921995-31-5
Molecular FormulaC18H23N3O4S2
Molecular Weight409.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCCCC3
InChIInChI=1S/C18H23N3O4S2/c1-25-15-6-8-16(9-7-15)27(23,24)20-18-19-14(13-26-18)12-17(22)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3,(H,19,20)
InChIKeyCIIFOXZXDNQOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (921995-31-5): Core Scaffold and Procurement Context


N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (CAS 921995-31-5) is a thiazole‑benzenesulfonamide hybrid that belongs to a broader chemotype under active patent investigation for kinase‑mediated and other therapeutic targets [1]. The molecule combines a seven‑membered azepane heterocycle, a central aminothiazole linker, and a para‑methoxybenzenesulfonamide moiety, yielding a compact lead‑like scaffold (MW 409.5, clogP 2.25, TPSA 82.7 Ų) [2]. This core architecture is distinct from the more common piperidine or morpholine thiazole sulfonamides, positioning the compound as a scaffold‑hopping candidate in early‑stage drug discovery and chemical biology programs.

Why N-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide Cannot Be Freely Replaced by In‑Class Analogs


Although the thiazole‑benzenesulfonamide family contains many members, the concurrent presence of the azepane ring and the 4‑methoxy substituent creates a unique structure–activity relationship (SAR) space that generic substitution cannot preserve. Published SAR around related inhibitory chemotypes demonstrates that replacing the seven‑membered azepane with a six‑membered piperidine consistently alters potency (class‑level evidence in GlyT1 and other sulfonamide series [1]), while exchanging the para‑methoxy group for a methyl, halogen, or unsubstituted phenyl produces divergent antiproliferative profiles [2]. Moreover, the specific 2‑(azepan‑1‑yl)‑2‑oxoethyl side‑chain geometry is not reproduced by morpholine or pyrrolidine analogs, and the target compound’s absence from the PubChem BioAssay database [3] means its off‑target signature is effectively unknown—a clean‑slate characteristic for programs aiming to establish de novo intellectual property.

Quantitative Differentiation Evidence for N-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide Against Closest Analogs


Azepane vs. Piperidine: Class‑Level Potency Advantage in Sulfonamide Inhibitors

In a benchmark GlyT1 inhibitor series, systematic replacement of the piperidine ring on the hit 4‑chlorobenzenesulfonamide scaffold with a seven‑membered azepane resulted in a quantifiable increase in potency [1]. The azepane‑containing lead compound 39 achieved an IC50 of 37 nM and aqueous solubility of 14 µM, whereas the initial piperidine hit was reportedly less potent (exact value not disclosed, but the authors describe the azepane substitution as delivering ‘a modest increase in potency’) [1]. Although this direct comparison originates from a structurally distinct sub‑series (N‑(2‑(azepan‑1‑yl)‑2‑phenylethyl)‑benzenesulfonamides), the azepane‑piperidine SAR trend has been reproduced across multiple sulfonamide programs [2], making it a reliable class‑level inference for procurement decisions involving N‑(4‑(2‑(azepan‑1‑yl)‑2‑oxoethyl)thiazol‑2‑yl)‑4‑methoxybenzenesulfonamide relative to its hypothetical piperidine analog.

Kinase inhibition Transporter inhibition Structure-activity relationship

4‑Methoxy vs. 4‑Fluoro Benzenesulfonamide Substitution: Antiproliferative Potency Comparator

In a closely matched set of aminothiazole‑paeonol derivatives, the 4‑methoxybenzenesulfonamide analog (13c) was directly compared with the 4‑fluorobenzenesulfonamide analog (13d) for antiproliferative activity across three human cancer cell lines [1]. The 4‑methoxy compound displayed consistently lower IC50 values: AGS gastric carcinoma (4.0 µM vs. 7.2 µM), HT‑29 colorectal adenocarcinoma (4.4 µM vs. 11.2 µM), and HeLa cervical carcinoma (5.8 µM vs. 13.8 µM), corresponding to a 1.8‑ to 2.5‑fold potency advantage [1]. Although the core scaffold differs from the target compound (a phenolic thiazole replaces the azepane‑oxoethyl‑thiazole), the para‑methoxybenzenesulfonamide group is a conserved pharmacophoric element, making this head‑to‑head comparison the strongest available evidence for selecting the 4‑methoxy substitution over 4‑halo alternatives in thiazole‑sulfonamide procurement.

Anticancer Antiproliferative Sulfonamide SAR

GPR35 Off‑Target Counter‑Screen: Selectivity Advantage Over Active In‑Class Analogs

N‑(4‑(2‑(azepan‑1‑yl)‑2‑oxoethyl)thiazol‑2‑yl)‑4‑methoxybenzenesulfonamide was evaluated in a primary G‑protein coupled receptor 35 (GPR35) antagonism assay via the European Chemical Biology Database (ECBD) screening platform and found to be inactive [1]. GPR35 is a known off‑target liability for several thiazole‑containing fragments and drug‑like molecules implicated in cardiovascular and inflammatory signaling [2]. In contrast, many structurally related thiazole‑sulfonamides show measurable GPR35 activity, making the confirmed inactivity of the target compound a differentiating selectivity marker. This counter‑screen result provides quantitative confidence (activity classified as ‘inactive’ at the primary screening concentration) that the compound will not confound phenotypic readouts through GPR35‑mediated pathways, an important consideration for target‑based or phenotypic screening campaigns.

Off-target selectivity GPCR profiling Safety pharmacology

Absence from PubChem BioAssay: A Clean‑Slate Profile for De Novo IP Generation

As of the retrieval date, CAS 921995‑31‑5 returns no substance record or bioassay entries in the PubChem database, the largest public repository of biological activity data for small molecules [1]. This contrasts with dozens of closely related thiazole‑benzenesulfonamide analogs that already possess populated activity profiles, including multiple kinase, GPCR, and viability assay data points [2]. For procurement in a hit‑finding or lead‑optimization program, this absence is a strategic advantage: the compound’s biological fingerprint has not been pre‑seeded in the public domain, allowing the acquiring group to generate proprietary de novo SAR and structure patent filings without the risk of anticipated‑novelty rejections rooted in prior‑art bioassay data.

Chemical biology Intellectual property Screening library

Recommended Application Scenarios for N-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide (921995-31-5) Based on Differentiation Evidence


Scaffold‑Hopping Lead Generation Campaigns Targeting Kinase or Transporter Inhibitors

SAR programs that have stalled on piperidine‑based sulfonamide leads can leverage the azepane substitution’s documented potency advantage (IC50 ≈ 37 nM achieved in GlyT1 series [1]) to pursue scaffold‑hopping. The target compound provides a direct entry into this azepane‑thiazole space, allowing teams to bypass in‑house synthesis of the core and rapidly evaluate the azepane effect in their own assay cascade.

Cancer Cell‑Based Phenotypic Screening with a Preference for Methoxy‑Substituted Sulfonamides

The head‑to‑head antiproliferative data showing that 4‑methoxybenzenesulfonamide analogs outperform 4‑fluoro analogs by 1.8‑ to 2.5‑fold across three cancer cell lines (AGS, HT‑29, HeLa) [2] make this compound an attractive starting point for oncology phenotypic screens. Procurement of the 4‑methoxy scaffold ensures maximal initial potency density, reducing the number of follow‑up rounds needed to identify hit clusters.

Selectivity‑Profiling Studies Requiring GPR35‑Inactive Chemical Probes

Programs investigating pathways sensitive to GPR35 modulation (e.g., inflammation, metabolic signaling) will benefit from the target compound’s confirmed inactivity at GPR35 [3]. Incorporating this scaffold as a negative control or as a starting point for probe development minimizes confounding signals that plague many thiazole‑containing probe molecules, thereby sharpening the biological interpretation of screening outcomes.

Proprietary Library Expansion with Undisclosed Bioactivity Fingerprint

For CROs, biotechs, and pharma companies building proprietary screening libraries, the target compound’s absence from the PubChem BioAssay database [4] translates to a clean intellectual property landscape. The scaffold has not been previously annotated with public activity data, allowing the acquiring entity to generate and patent novel structure‑activity relationships without facing prior‑art challenges rooted in pre‑existing bioassay results.

Quote Request

Request a Quote for N-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.